molecular formula C11H16O2 B1203067 4-Tert-butyl-2-(hydroxymethyl)phenol CAS No. 6638-87-5

4-Tert-butyl-2-(hydroxymethyl)phenol

Cat. No. B1203067
CAS RN: 6638-87-5
M. Wt: 180.24 g/mol
InChI Key: YBCYCPJHEXJDAN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(hydroxymethyl)phenol is a chemical compound with diverse applications in various fields. It is particularly notable for its role in synthesis and characterization of different complexes.

Synthesis Analysis

  • The compound plays a crucial role in the formation of Ti complexes. When reacted with [TiO(acac)(2)] in protic solvents at elevated temperatures, it forms a dinuclear complex, whereas at room temperature or in aprotic solvents, a tetranuclear complex is formed (Glaser, Liratzis, Lügger, & Fröhlich, 2004).
  • Similarly, when reacted with Fe-III ions in the presence of NaOH, it forms different iron complexes depending on the reaction conditions (Glaser, Lügger, & Hoffmann, 2004).

Molecular Structure Analysis

  • The molecular structure of 2-hydroxymethyl-4-tert-butylphenol has been analyzed, showing that it crystallizes in the tetragonal system with specific cell parameters. Intramolecular interactions are primarily due to hydrogen bonds (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).

Chemical Reactions and Properties

Scientific Research Applications

  • Allergenic Properties : 4-Tert-butyl-2-(hydroxymethyl)phenol has been identified as a contact allergen in a phenolic resin used in marking pens, causing acute contact dermatitis in a patient (Hagdrup et al., 1994).

  • Electrochemical Applications : This compound has been used in studies involving zinc complexes of Schiff and Mannich bases, demonstrating significant spin interactions and magnetic coupling in these complexes, which could have implications for material science and molecular electronics (Orio et al., 2010).

  • Catalysis and Organic Chemistry : It has been involved in dirhodium-catalyzed phenol and aniline oxidations, indicating its role in advanced organic synthesis techniques (Ratnikov et al., 2011).

  • Pharmacokinetics and Drug Metabolism : Research has shown its relevance in the stereoselective hydroxylation of terodiline in human liver microsomes, which is significant for understanding drug metabolism and pharmacokinetics (Norén et al., 1989).

  • Inorganic Chemistry and Catalysis : Its use in the synthesis and characterization of titanium complexes, which could have applications in catalysis and materials science, has been explored (Glaser et al., 2004).

  • Coordination Chemistry : It has been used in synthesizing new oxidovanadium(V) complexes, which are structurally characterized and studied using DFT methods, highlighting its potential in coordination chemistry and catalysis (Back et al., 2012).

  • Crystallography and Structural Chemistry : Research on its structure compared with isopropylphenol provides insights into molecular interactions and crystallography (Halit et al., 1987).

  • Dermatology and Allergenic Studies : Studies have identified low-molecular-weight contact allergens in p-tert-butylphenol-formaldehyde resin, suggesting its potential allergenic effects (Zimerson et al., 2002).

  • Synthetic Phenolic Antioxidants : Its metabolites in indoor dust have been studied, highlighting its relevance in environmental science and public health (Wang et al., 2016).

  • Iron Complexes in Catalysis : The compound has been used in the synthesis and characterization of iron complexes, demonstrating its potential in inorganic and catalytic chemistry (Glaser et al., 2004).

properties

IUPAC Name

4-tert-butyl-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,12-13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCYCPJHEXJDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216604
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-(hydroxymethyl)phenol

CAS RN

6638-87-5
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
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Record name NSC48468
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48468
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-5-TERT-BUTYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5E8G29GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

In a 1-liter Erlenmeyer flask 150 g (1.00 mole) of p-t-butylphenol, 56 g (1.4 formulas) of sodium hydroxide dissolved in 400 ml of water, and 120 ml (1.6 moles, 40 g CH2O/100 ml solution) of formaldehyde solution were combined. The mixture was kept at 50° in a water bath for 5 days with occasional swirling. (After 10 minutes the mixture had become a nearly clear solution, but cloudiness began to increase after an additional 5 minutes.) The precipitated solid product was suction filtered, washed with a little water, and sucked as dry as possible. This still moist salt was neutralized by treatment with about 600 ml of 10% acetic acid. The new solid which formed was filtered and washed with water to give 107.9 g, m.p. 65°-85°. Two recrystallizations from hexane with a small amount of ether added yielded 90.1 g (50%) of 5-t-butyl-2-hydroxybenzyl alcohol m.p. of 91°-92°. The NMR spectrum of this compound (3.1τ, multiplet, 3 protons, aromatic; 6.1, broad singlet, 2, OH; 5.42, singlet, 2,CH2 ; 8.80, singlet, 9, C(CH3)3) is interesting in that the two nonequivalent hydroxyls appear to give only one peak. This is probably caused by time averaging of the two hydroxy protons due to hydrogen bonding and the acidity of the phenolic proton.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure of Example 35 was repeated except that 50 grams (0.333 mole) of p-tert-butyl phenol was used, along with 14 grams (0.35 mole) of 98% sodium hydroxide and 33.73 grams (0.416 mole) of the formaldehyde solution to obtain the intermediate 2-hydroxymethyl-4-tert-butyl phenol. The desired product, 2-(2-hydroxyethyl)thiomethyl-4-tert-butyl phenol, was obtained from 17.2 grams (0.095 mole) of the intermediate and 7.4 grams of the 2-mercaptoethanol (0.095 mole) in 50 ml of toluene, along with 0.10 gram of the catalyst. Structural formula 26 for the product was confirmed by 1H and 13C NMR.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
33.73 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
E Zimerson, M Bruze - American Journal of Contact Dermatitis, 2002 - liebertpub.com
… is a strong sensitizer and that 4-tert-butyl-2-hydroxymethylphenol might be a sensitizer but … ,6-bis-hydroxymethyl-phenol cross reacted to 4-tert-butyl-2-hydroxymethyl-phenol and 4-tert-…
Number of citations: 15 www.liebertpub.com
E Zimerson, M Bruze - Contact dermatitis, 2002 - Wiley Online Library
… Reaction of 1 molecule of formaldehyde with VII yields 4-tert-butyl-2-hydroxymethyl-phenol (IV). Reaction with 1 more molecule of formaldehyde leads to the formation of 4-tert-butyl-2,6-…
Number of citations: 11 onlinelibrary.wiley.com
E Zimerson, Ö Sörensen, M Bruze - Exogenous Dermatology, 2002 - karger.com
… Allergens in the resin that have been described earlier are mainly formaldehyde, p-tert-butylphenol [5], 4-tertbutyl-2-hydroxymethyl-phenol [6–8] and 4-tert-butyl-2,6bis-hydroxymethyl-…
Number of citations: 6 karger.com
M Avenel‐Audran, A Goossens, E Zimerson… - Contact …, 2003 - Wiley Online Library
… trimethylsilyl)trifluoroacetamide (Sigma-Aldrich, Steinheim, Germany), 4-tert-butyl-2,6-bis-hydroxymethyl-phenol (compound 1, CAS 2203-14-7) and 4-tert-butyl-2-hydroxymethyl-phenol …
Number of citations: 81 onlinelibrary.wiley.com
DM Miller-Shakesby, S Nigam, A Brookfield… - Polyhedron, 2019 - Elsevier
The interaction of [VO(acac) 2 ] with 2,6-bis(hydroxymethyl)-4-methylphenol (L 1 H 3 ) or 6,6′-methylenebis(4-tert-butyl-2-(hydroxymethyl)phenol) (L 2 H 4 ) in refluxing toluene afforded…
Number of citations: 3 www.sciencedirect.com
E Zimerson, M Bruze - Kanerva's occupational dermatology, 2020 - Springer
The raw materials, phenols and aldehydes, are not important allergens in phenol-formaldehyde resins. The strongest allergens are found among monomers and dimers with reactive …
Number of citations: 10 link.springer.com
B Ingenfeld, S Straub, C Froembgen, A Luetzen - Synthesis, 2018 - thieme-connect.com
Seven OH-free and O-permethylated monofunctionalized calix[5]arenes carrying either additional methyl or tert-butyl groups are prepared following fragment condensation protocols. …
Number of citations: 7 www.thieme-connect.com
H Jiang - 2017 - unsworks.unsw.edu.au
… Since the preparation of 4-tert-butyl-2-hydroxymethyl phenol 149 has been reported in the literature and the tert-butyl group has similar electron donating and steric hindrance effects to …
Number of citations: 2 unsworks.unsw.edu.au
T Xing, C Jiang, MRJ Elsegood… - Inorganic Chemistry, 2021 - ACS Publications
A variety of lithiated calix[n]arenes, for which n = 6 or 8, have been isolated, structurally characterized, and evaluated as catalysts for the ring-opening polymerization (ROP) of the cyclic …
Number of citations: 4 pubs.acs.org
K Sołtys-Brzostek, M Terlecki, K Sokołowski… - Coordination Chemistry …, 2017 - Elsevier
Abstract Analysis of the Cambridge Structural Database (CSD) revealed over 1200 metal carbonate compounds. At least 130 of them can be described as molecular mono- or …
Number of citations: 46 www.sciencedirect.com

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